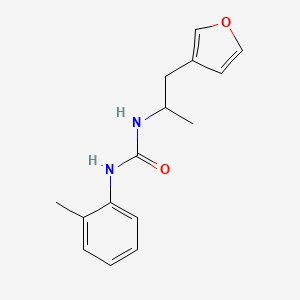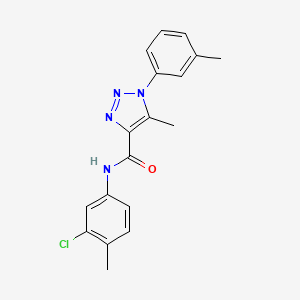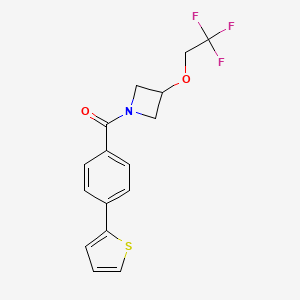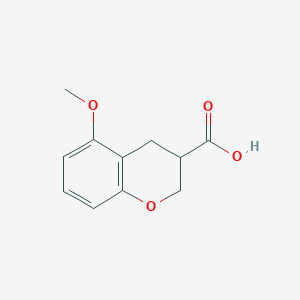
1-(2,2-diethoxyethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2,2-diethoxyethyl)-1H-pyrazole” is likely a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted at the 1-position with a 2,2-diethoxyethyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring substituted with a 2,2-diethoxyethyl group. This would likely impart some degree of polarity to the molecule, and could influence its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
1. Structural and Theoretical Investigations
1-(2,2-diethoxyethyl)-1H-pyrazole derivatives have been the subject of extensive structural studies. For instance, a related compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was synthesized and characterized using IR, NMR, and X-ray diffraction methods. Theoretical investigations using density functional methods complemented these studies, demonstrating the compound's molecular geometry and vibrational frequencies (Evecen et al., 2016).
2. Synthesis and Bioactivity
Pyrazole derivatives, including this compound, have been synthesized for various bioactivity studies. For example, synthesis and bioactivity assessment of lignin related high-added-value 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles were conducted, demonstrating significant antioxidant activities and low cytotoxicity (Yang et al., 2014).
3. Medicinal Applications
The pyrazole scaffold, including this compound, plays a significant role in medicinal chemistry. Pyrazole derivatives have been investigated for a range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties. This exploration has led to the synthesis of various compounds to evaluate these activities (Küçükgüzel & Şenkardeş, 2015).
4. Synthesis Techniques and Modification
Several studies have focused on the synthesis techniques and subsequent modifications of this compound derivatives. For example, research on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles shed light on the chemical modification possibilities and the biological potential of these compounds (Fedotov et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)8-11-7-5-6-10-11/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJLPKFVPEPQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CC=N1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)






![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)
![2-(3-methylphenyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2401178.png)
![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)